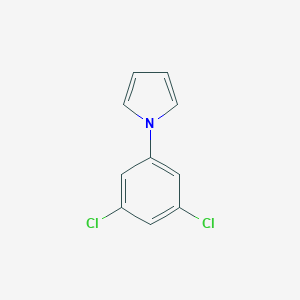

1-(3,5-dichlorophenyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWRGYRCGQVEMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380285 |

Source

|

| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154458-86-3 |

Source

|

| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,5-dichlorophenyl)-1H-pyrrole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-(3,5-Dichlorophenyl)-1H-pyrrole

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications. The structure is designed to deliver expert insights and actionable protocols for laboratory and development settings.

Introduction

This compound is a heterocyclic aromatic compound that merges the electron-rich pyrrole nucleus with an electron-withdrawing dichlorophenyl substituent. This unique electronic arrangement makes it a valuable scaffold and intermediate in medicinal chemistry and materials science. The pyrrole ring is a ubiquitous motif in biologically active natural products and pharmaceuticals, prized for its ability to engage in various biological interactions.[1][2][3] The inclusion of the dichlorophenyl group can enhance metabolic stability, modulate lipophilicity, and provide specific steric and electronic properties crucial for molecular recognition by biological targets. This guide synthesizes the core chemical knowledge of this compound, offering a foundation for its application in novel research and development endeavors.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its constituent aromatic systems. The planar pyrrole ring and the substituted phenyl ring are connected via a C-N bond, with some degree of rotational freedom around this axis.

Key Compound Data

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 154458-86-3 | [4] |

| Molecular Formula | C₁₀H₇Cl₂N | [4] |

| Molecular Weight | 212.08 g/mol | [4] |

| Physical Form | Predicted to be a solid at room temperature | Inferred from analogs |

| Melting Point | Not explicitly reported; a related compound, 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole, melts at 78-80°C.[5] | [5] |

| Boiling Point | Not explicitly reported; expected to be high (>300°C) based on its molecular weight and aromatic nature. | Inferred from analogs |

| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, dichloromethane, THF, toluene) and poorly soluble in water. | Standard chemical principles |

Part 2: Spectroscopic Characterization

Spectroscopic analysis is critical for structure verification. While specific experimental data for this exact compound is not publicly available, a predictive analysis based on established principles of spectroscopy provides a reliable characterization fingerprint.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Pyrrole Protons: Two distinct multiplets or triplets, α-protons (C2-H, C5-H) downfield (~6.7-6.9 ppm) and β-protons (C3-H, C4-H) upfield (~6.2-6.4 ppm).[6][7] Phenyl Protons: Two signals; a triplet for the single proton at C4' (~7.3-7.4 ppm) and a doublet for the two equivalent protons at C2' and C6' (~7.2-7.3 ppm). |

| ¹³C NMR | Approximately 6-8 distinct signals are expected. Pyrrole Carbons: α-carbons (~120 ppm) and β-carbons (~110 ppm). Phenyl Carbons: C-Cl carbons (~135 ppm), C-N carbon (~140 ppm), and other C-H carbons (~120-130 ppm). |

| IR (Infrared) | C-H stretching (aromatic): ~3100-3000 cm⁻¹. C=C stretching (aromatic): ~1600-1450 cm⁻¹. C-N stretching: ~1300-1200 cm⁻¹. C-Cl stretching: ~800-600 cm⁻¹. |

| MS (Mass Spec) | Molecular Ion (M⁺): A characteristic cluster of peaks due to chlorine isotopes: m/z 211 (M⁺, ³⁵Cl₂), 213 (M+2, ³⁵Cl³⁷Cl), and 215 (M+4, ³⁷Cl₂). The relative intensity ratio will be approximately 9:6:1. |

Part 3: Synthesis and Mechanistic Insights

The construction of the N-aryl pyrrole core can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

The Paal-Knorr Synthesis: A Classical and Efficient Approach

The Paal-Knorr synthesis is a cornerstone reaction for forming substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[8][9] Its enduring utility stems from its operational simplicity and generally high yields.[10] The reaction is typically promoted by a weak acid, which catalyzes the key cyclization and dehydration steps.[11]

Caption: Paal-Knorr synthesis workflow for this compound.

Experimental Protocol: Paal-Knorr Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dichloroaniline (1.0 eq) and glacial acetic acid (5-10 mL per gram of amine).

-

Reagent Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.05 eq), a stable precursor to the required 1,4-dicarbonyl compound (succinaldehyde).

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the final product.

Buchwald-Hartwig Amination: A Modern Catalytic Alternative

For cases requiring broader functional group tolerance or milder conditions, the Buchwald-Hartwig amination offers a powerful alternative.[12][13] This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide and an amine.[14] The success of the reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox, charge an oven-dried Schlenk flask with a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

-

Reagent Addition: Add 1-bromo-3,5-dichlorobenzene (1.0 eq) and pyrrole (1.2 eq).

-

Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Seal the flask and heat to 80-110°C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel.

Part 4: Chemical Reactivity

The reactivity of this compound is a duality of its two aromatic rings. The pyrrole ring is electron-rich and predisposed to electrophilic attack, while the dichlorophenyl ring is electron-poor.

Electrophilic Aromatic Substitution

Pyrrole is highly reactive towards electrophiles, significantly more so than benzene.[15][16] Substitution occurs preferentially at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (sigma complex). The electron-withdrawing nature of the N-aryl group slightly tempers this reactivity but does not change the regiochemical preference.

Caption: General mechanism for electrophilic substitution on the pyrrole ring.

A classic example is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) at the C2 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reaction is a reliable method for functionalizing the pyrrole core.

Part 5: Applications in Drug Discovery and Materials Science

The 1-(aryl)-1H-pyrrole scaffold is a privileged structure in medicinal chemistry.[1][3] The specific 1-(3,5-dichlorophenyl) substitution pattern is frequently employed in drug design to enhance binding affinity or improve pharmacokinetic properties.

-

Antifungal Agents: Phenylpyrrole derivatives are known for their potent antifungal activity.[17][18] The dichlorophenyl moiety in compounds like fludioxonil is critical for its biological function. Research into novel analogs, including this compound derivatives, is a promising avenue for developing new antimycotics to combat resistant fungal strains.[19][20][21]

-

Anticancer and Anti-inflammatory Research: The pyrrole nucleus is present in numerous compounds with antiproliferative and anti-inflammatory properties.[2] The dichlorophenyl group can be used to probe specific hydrophobic pockets in enzyme active sites, making this scaffold a valuable starting point for inhibitor design.

-

Building Block for Complex Molecules: As demonstrated by the synthetic protocols, this compound is a readily accessible intermediate. It can be further functionalized through electrophilic substitution or by metallation of the pyrrole ring, enabling the synthesis of more complex, poly-substituted derivatives for screening in drug discovery programs.

Conclusion

This compound represents a compound of significant interest to synthetic and medicinal chemists. Its synthesis is achievable through robust and well-established methods like the Paal-Knorr synthesis and modern catalytic techniques such as Buchwald-Hartwig amination. Its chemical properties are defined by an electron-rich pyrrole core amenable to functionalization and a dichlorophenyl group that imparts specific physicochemical characteristics. These features make it an attractive and versatile building block for the development of novel therapeutic agents, particularly in the search for new antifungal compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this valuable chemical entity.

References

-

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Properties vs Pressure . Chemcasts. [Link]

-

Paal–Knorr synthesis . Wikipedia. [Link]

-

1-(3,5-DICHLORO-PHENYL)-PYRROLE-2,5-DIONE | CAS: 24096-52-4 . Chemical Product. [Link]

-

Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]

-

Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles . Synfacts, 2008. [Link]

-

Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities . Molecules, 2021. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Paal–Knorr synthesis of pyrroles . Paal–Knorr synthesis of pyrroles, 2018. [Link]

-

Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid . Molecules, 2019. [Link]

-

[Substances with antibacterial and antifungal activity. VII. Synthesis and microbiologic activity of new derivatives of 1,5-diarylpyrrole] . Il Farmaco; edizione scientifica, 1985. [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides . Organic Letters, 2000. [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents . Journal of Enzyme Inhibition and Medicinal Chemistry, 2014. [Link]

-

Pyrrole . Wikipedia. [Link]

-

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione . ChemSynthesis. [Link]

-

Bioactive pyrrole-based compounds with target selectivity . European Journal of Medicinal Chemistry, 2020. [Link]

-

Electronic supplementary information . The Royal Society of Chemistry. [Link]

-

In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative . Mycoses, 2003. [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . Molecules, 2022. [Link]

-

Procedure for the Synthesis of 9-Phenyl-9H-carbazole . Organic Syntheses. [Link]

-

Bioactive pyrrole-based compounds with target selectivity . European Journal of Medicinal Chemistry, 2020. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . Journal of Advanced Research, 2017. [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole . ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole . Pharmaguideline. [Link]

-

Five-membered Heterocycles Pyrrole, Furan and Thiophene . SlidePlayer. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS . YouTube. [Link]

-

Problems related to spectroscopy . Unknown Source. [Link]

-

The correct order of reactivity towards electrophilic aromatic substituti.. . Filo. [Link]

-

(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine . Molbank, 2018. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. This compound | 154458-86-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 16. The correct order of reactivity towards electrophilic aromatic substituti.. [askfilo.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. [Substances with antibacterial and antifungal activity. VII. Synthesis and microbiologic activity of new derivatives of 1,5-diarylpyrrole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(3,5-dichlorophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(3,5-dichlorophenyl)-1H-pyrrole, a compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this guide leverages established synthetic principles and advanced computational chemistry to elucidate its structural, spectroscopic, and electronic characteristics. We present a plausible synthetic route based on the Paal-Knorr synthesis, a cornerstone of pyrrole chemistry. Furthermore, we provide detailed theoretical predictions of its three-dimensional geometry, nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrational modes, and mass spectrometric fragmentation patterns, generated through Density Functional Theory (DFT) calculations. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel molecules incorporating the this compound scaffold.

Introduction: The Significance of the N-Arylpyrrole Moiety

The N-arylpyrrole scaffold is a privileged structural motif in a vast array of biologically active compounds and functional materials. The pyrrole ring, a five-membered aromatic heterocycle, serves as a versatile building block, and its derivatization on the nitrogen atom with an aryl group significantly influences its electronic properties, conformation, and biological activity. The introduction of a 3,5-dichlorophenyl group, in particular, can impart specific characteristics such as increased lipophilicity and altered metabolic stability, making this compound a molecule of considerable interest for further investigation.

This guide will delve into the core molecular features of this compound, providing a robust theoretical framework to understand its behavior and to inform its application in various research and development endeavors.

Synthesis Strategy: The Paal-Knorr Reaction

A reliable and widely employed method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3,5-dichloroaniline, typically under acidic conditions.[3]

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned through the reaction of 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) with 3,5-dichloroaniline in the presence of an acid catalyst.

Step-by-step Methodology:

-

To a solution of 2,5-dimethoxytetrahydrofuran in a suitable solvent such as acetic acid, add an equimolar amount of 3,5-dichloroaniline.

-

Heat the reaction mixture to reflux for a period of 1-2 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield purified this compound.

It is imperative to note that this is a proposed protocol based on established chemical principles. Experimental conditions may require optimization for yield and purity.

Caption: Proposed workflow for the synthesis of this compound.

Molecular Structure and Conformation: A Computational Perspective

Due to the current lack of single-crystal X-ray diffraction data for this compound, we have employed Density Functional Theory (DFT) calculations to predict its ground-state molecular geometry. These calculations provide valuable insights into bond lengths, bond angles, and the overall three-dimensional shape of the molecule.

Predicted Molecular Geometry

The optimized structure reveals a non-planar conformation. The pyrrole and dichlorophenyl rings are not coplanar, with a predicted dihedral angle between the two rings. This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring.

| Structural Parameter | Predicted Value |

| C-N (pyrrole-phenyl) bond length | ~1.43 Å |

| Average C-C bond length (pyrrole) | ~1.39 Å |

| Average C-C bond length (phenyl) | ~1.40 Å |

| C-Cl bond length | ~1.74 Å |

| Dihedral Angle (Pyrrole-Phenyl) | ~45-55° |

Note: These values are predictions from DFT calculations (B3LYP/6-31G(d) level of theory) and should be considered as approximations of the actual experimental values.

Caption: 2D representation of this compound.

Spectroscopic Characterization (Theoretical)

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. In the absence of experimental spectra, computational methods provide a powerful tool for predicting these properties.[4][5]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR chemical shifts can aid in the structural verification of synthesized this compound. The predicted ¹H and ¹³C NMR spectra are expected to show distinct signals for the pyrrole and dichlorophenyl protons and carbons.

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrole H-2, H-5 | 6.8 - 7.0 | Triplet |

| Pyrrole H-3, H-4 | 6.2 - 6.4 | Triplet |

| Phenyl H-2, H-6 | 7.3 - 7.5 | Doublet |

| Phenyl H-4 | 7.2 - 7.4 | Triplet |

Predicted ¹³C NMR Chemical Shifts (in ppm):

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrrole C-2, C-5 | 118 - 122 |

| Pyrrole C-3, C-4 | 108 - 112 |

| Phenyl C-1 | 140 - 144 |

| Phenyl C-2, C-6 | 125 - 129 |

| Phenyl C-3, C-5 | 134 - 138 |

| Phenyl C-4 | 120 - 124 |

Disclaimer: These are theoretical predictions and may differ from experimental values due to solvent effects and other environmental factors.[6]

Infrared (IR) Spectroscopy

The predicted IR spectrum provides information about the vibrational modes of the molecule. Key characteristic peaks are expected for the C-H, C=C, C-N, and C-Cl bonds.[5][7]

Predicted Key IR Absorption Bands (cm⁻¹):

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS)

The predicted fragmentation pattern in mass spectrometry can serve as a fingerprint for the identification of this compound. The molecular ion peak ([M]⁺) is expected, along with characteristic fragment ions resulting from the cleavage of the molecule.[8][9]

Predicted Fragmentation Pathways:

-

Molecular Ion ([M]⁺): The primary ion observed will be the molecular ion.

-

Loss of Cl: Fragmentation involving the loss of a chlorine atom is a common pathway for chlorinated aromatic compounds.

-

Loss of HCN: A characteristic fragmentation of the pyrrole ring involves the loss of hydrogen cyanide.

-

Formation of Dichlorophenyl Cation: Cleavage of the N-phenyl bond would lead to the formation of the [C₆H₃Cl₂]⁺ ion.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding the molecular structure of this compound. Through the application of established synthetic principles and robust computational methods, we have proposed a viable synthetic route and predicted its key structural and spectroscopic features. This information serves as a critical starting point for researchers interested in synthesizing and utilizing this compound.

Future work should focus on the experimental validation of these theoretical predictions. The synthesis of this compound and its characterization using modern analytical techniques, including single-crystal X-ray diffraction, NMR, IR, and mass spectrometry, will be invaluable in confirming and refining the models presented in this guide. Such empirical data will further enhance our understanding of this intriguing molecule and pave the way for its exploration in various scientific disciplines.

References

-

ACS Publications. (2025). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Organic Letters. [Link]

-

Beilstein Journals. (2018). Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journal of Organic Chemistry, 14, 354–363. [Link]

-

Coutinho, K., et al. (2019). Computational Prediction of 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles: Electron Correlation and Not Solvation is the Salvation. ChemPhysChem, 20(5), 678-687. [Link]

-

Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

DTIC. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules. [Link]

-

Paal–Knorr synthesis. (2023, November 28). In Wikipedia. [Link]

-

PubMed. (2019). Computational Prediction of 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles: Electron Correlation and Not Solvation is the Salvation. [Link]

-

ResearchGate. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

ResearchGate. (2020). Atroposelective Synthesis of Axially Chiral N‐Arylpyrroles by Chiral‐at‐Rhodium Catalysis. [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

-

Royal Society of Chemistry. (2015). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications, 51(84), 15416-15419. [Link]

-

Royal Society of Chemistry. (1966). Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. Journal of the Chemical Society B: Physical Organic, 79-82. [Link]

-

SciELO. (2018). Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells. Journal of the Brazilian Chemical Society, 29(11), 2378-2387. [Link]

-

MDPI. (2010). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 15(4), 2849-2863. [Link]

-

NIH. (2020). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications, 11, 416. [Link]

-

NIH. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 33(5), 834-845. [Link]

-

University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

University of Alberta Libraries. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

DTIC. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). [Link]

-

DTIC. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. [Link]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. [Link]

-

PubMed. (2013). FT-IR and FT-Raman, Vibrational Assignments, Molecular Geometry, Ab Initio (HF) and DFT (B3LYP) Calculations for 1,3-dichlorobenzene. [Link]

-

ResearchGate. (2014). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

ResearchGate. (2017). Possible fragmentation pattern of 4H-1,3,5-oxadiazines 4. [Link]

-

Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]

-

YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]

-

ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Computational Prediction of 1 H and 13 C NMR Chemical Shifts for Protonated Alkylpyrroles: Electron Correlation and Not Solvation is the Salvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 7. FT-IR and FT-Raman, vibrational assignments, molecular geometry, ab initio (HF) and DFT (B3LYP) calculations for 1,3-dichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(3,5-dichlorophenyl)-1H-pyrrole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3,5-dichlorophenyl)-1H-pyrrole, CAS number 154458-86-3. It is structured to deliver scientifically robust information, moving from fundamental physicochemical properties to synthesis, potential applications, and analytical methodologies.

Section 1: Core Compound Profile & Physicochemical Properties

This compound is a substituted pyrrole compound. The pyrrole ring is a five-membered aromatic heterocycle fundamental to many biologically active molecules and medicinal compounds.[1][2] The dichlorophenyl substituent significantly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and biological interactions. While specific experimental data for this exact compound is sparse in public literature, its properties can be inferred from structurally related analogs like N-(3,5-dichlorophenyl)maleimide.[]

| Property | Value (Estimated/Inferred) | Source |

| CAS Number | 154458-86-3 | N/A |

| Molecular Formula | C10H7Cl2N | N/A |

| Molecular Weight | 212.08 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Density | ~1.57 g/cm³ | [] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Section 2: Synthesis & Chemical Reactivity

The synthesis of N-aryl pyrroles can be achieved through several established methods. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, 3,5-dichloroaniline), is a cornerstone method for forming the pyrrole ring.[2]

Conceptual Synthesis Workflow: Paal-Knorr Reaction

The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbons of a 1,4-dicarbonyl compound (e.g., succinaldehyde or a derivative), followed by cyclization and dehydration to form the aromatic pyrrole ring.

Caption: Paal-Knorr synthesis workflow for this compound.

The pyrrole ring itself is electron-rich and susceptible to electrophilic substitution, though the dichlorophenyl group is electron-withdrawing and may deactivate the ring compared to unsubstituted pyrrole.[2] Reactions like the Vilsmeier-Haack formylation can introduce functional groups onto the pyrrole ring, creating valuable intermediates for further synthesis.[4]

Section 3: Biological Activity & Potential Applications

While direct biological data for CAS 154458-86-3 is not prominent in the reviewed literature, the dichlorophenyl and pyrrole moieties are present in numerous compounds with significant biological activity.

-

Antimicrobial Potential: Arylpiperazine derivatives, which share structural similarities, have demonstrated broad-spectrum antimicrobial activity against clinically relevant bacteria and fungi.[5] The dichlorophenyl group is a common feature in many antimicrobial agents.

-

Enzyme Inhibition: The pyrrole scaffold is integral to drugs targeting various enzymes.[1] For instance, derivatives of (1,2,4)triazolo(4,3-a)pyridine containing pyrrole structures act as p38-MAP kinase inhibitors.[6] Furthermore, substituted pyrroles are found in potent glucagon receptor antagonists and phosphodiesterase 4D (PDE4D) inhibitors.[7]

-

CNS Activity: Many compounds featuring a phenylpiperazinyl structure, which can be conceptually linked to dichlorophenyl-pyrrole, exhibit psychotropic properties, including antidepressant and antianxiety effects.[8]

The combination of the pyrrole core, known for its presence in therapeutic agents, and the dichlorophenyl group suggests that this compound could be a valuable scaffold or intermediate in the discovery of new drugs, particularly in the areas of infectious diseases, inflammation, and oncology.

Section 4: Analytical & Quality Control Protocols

Accurate quantification and characterization are essential for research and development. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for analyzing chlorinated aromatic compounds.[9]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This method is ideal for the analysis of volatile and thermally stable compounds like this compound.

-

Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Sample Preparation:

-

Accurately weigh ~5 mg of the compound.

-

Dissolve in 10 mL of a high-purity solvent like ethyl acetate or dichloromethane.

-

If necessary, dilute further to fall within the linear range of the instrument.

-

-

GC Conditions (Starting Point):

-

MS Conditions (Starting Point):

-

Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[9]

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Purity is determined by the relative peak area of the analyte compared to any impurities. Identity is confirmed by matching the obtained mass spectrum with the theoretical fragmentation pattern.

Caption: GC-MS analytical workflow for purity assessment.

Section 5: Safety & Handling

-

Potential Hazards:

-

Recommended Precautions:

Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before handling.

References

- CymitQuimica. (n.d.). SAFETY DATA SHEET: 1-(3.5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde.

- Google Patents. (n.d.). WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Pyrrole - Material Safety Data Sheet.

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.

- Cole-Parmer. (n.d.). Material Safety Data Sheet.

- Environmental Protection Agency. (n.d.). Analytical Methods.

- Google Patents. (n.d.). United States Patent (19).

- AK Scientific, Inc. (n.d.). 1-(3,4-Dichlorophenyl)-1H-pyrrole Safety Data Sheet.

- Chem Biol Drug Des. (2025). Design, Synthesis, and Biological Activity of 8-Hydroxyurolithin A Class PDE2 Inhibitors.

- Wikipedia. (n.d.). Pyrrole.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- ChemSynthesis. (n.d.). 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione.

- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- Curia Global. (n.d.). Selected Publications and Patents from 2005–2019.

- BOC Sciences. (n.d.). CAS 24096-52-4 1-(3,5-Dichlorphenyl)-1H-pyrrole-2,5-dione.

- Sigma-Aldrich. (n.d.). This compound-2,5-dione.

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

- ResearchGate. (n.d.). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring.

- JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification.

- ResearchGate. (2021). Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.

- Charles River Laboratories. (n.d.). Drug Discovery Patents.

- MDPI. (n.d.). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine.

- PubMed. (n.d.). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles.

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. curiaglobal.com [curiaglobal.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. aksci.com [aksci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

1-(3,5-dichlorophenyl)-1H-pyrrole mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(3,5-dichlorophenyl)-1H-pyrrole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a core component of the phenylpyrrole class of fungicides, a critical tool in modern agriculture for the management of a broad spectrum of fungal pathogens. This technical guide provides a comprehensive overview of the nuanced mechanism of action of these compounds. Moving beyond the initial understanding of osmotic signal transduction interference, we delve into the latest research identifying the primary molecular target and the subsequent signaling cascade that leads to fungal cell death. This document is intended to serve as a foundational resource for researchers in agrochemistry, mycology, and drug development, offering insights into the biochemical basis of phenylpyrrole fungicidal activity and providing detailed experimental protocols for its investigation.

Introduction: The Phenylpyrrole Class of Fungicides

Phenylpyrrole fungicides, such as fenpiclonil and fludioxonil, are synthetic analogs of the natural antifungal compound pyrrolnitrin, which is produced by soil bacteria of the Pseudomonas genus.[1][2] These compounds are characterized by a phenyl group and a pyrrole ring and are utilized for their broad-spectrum, non-systemic, and long-lasting fungicidal activity.[3] They are primarily used as seed treatments and for foliar applications to control a variety of seed-borne and foliar fungal diseases in cereals, fruits, and vegetables.[1][2][4] The fungicidal action of phenylpyrroles impacts all stages of fungal development, including spore germination, germ-tube elongation, and mycelial growth.[1] While the general mode of action has been known to involve the disruption of osmotic regulation, recent studies have elucidated a more precise and indirect mechanism of action.

The Core Mechanism of Action: From Glycolysis to Osmotic Collapse

The fungicidal activity of the this compound class is not due to the direct inhibition of a single enzyme but rather a cascade of events initiated by the disruption of a key metabolic process. This ultimately leads to the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, resulting in cellular stress and death.[5][6]

Primary Molecular Target: Triosephosphate Isomerase (TPI)

Contrary to earlier hypotheses that suggested a direct interaction with histidine kinases, recent evidence points to the glycolytic enzyme Triosephosphate Isomerase (TPI) as the primary molecular target of phenylpyrrole fungicides.[5][6] These fungicides interfere with TPI, leading to its inhibition and the subsequent release and accumulation of the highly reactive and cytotoxic byproduct, methylglyoxal (MG) .[5][6][7]

The Role of Methylglyoxal as a Stress Signaling Molecule

The accumulation of cytosolic methylglyoxal acts as a critical stress signal within the fungal cell.[5][6] This aldehydic stress is the trigger for the downstream signaling cascade. The link between phenylpyrrole treatment and methylglyoxal accumulation has been demonstrated experimentally; treatment of fungal cells with these fungicides leads to elevated cytosolic methylglyoxal, and direct application of methylglyoxal can mimic the fungicidal effects.[5][6]

Hyperactivation of the High Osmolarity Glycerol (HOG) Pathway

The methylglyoxal-induced stress leads to the activation of a Group III Hybrid Histidine Kinase (HHK) , a key sensor in the HOG pathway.[1][5][6] It is proposed that this activation converts the HHK from a kinase into a phosphatase.[5][6] This switch in activity leads to the dephosphorylation of the phosphorelay protein Ypd1, which in turn causes the constitutive activation of the HOG mitogen-activated protein kinase (MAPK) cascade.[5][6]

The persistent and uncontrolled activation of the HOG pathway results in severe physiological consequences for the fungus, including:

This cascade of events leads to hyphal swelling and eventual bursting of the fungal cells, culminating in cell death.[1][2]

Caption: Signaling pathway of this compound analogs.

Quantitative Assessment of Fungicidal Activity

The efficacy of phenylpyrrole fungicides is typically quantified by determining the Effective Concentration 50 (EC50), which is the concentration of the compound that inhibits fungal growth by 50%. These values vary depending on the specific fungal species and the assay conditions.

| Fungicide | Fungal Species | EC50 Value (µg/mL) | Reference |

| Fludioxonil | Botrytis cinerea | 0.01 - 0.1 | [8] |

| Fludioxonil | Sclerotinia sclerotiorum | ~0.02 | [8] |

| Fludioxonil | Diplodia seriata | 0.003 | [8] |

| Fludioxonil | Neofusicoccum parvum | 0.003 | [8] |

| Tebuconazole | Diplodia seriata | 0.003 | [8] |

| Tebuconazole | Neofusicoccum parvum | 0.002 | [8] |

| Fluazinam | Diplodia seriata | 0.002 | [8] |

| Fluazinam | Neofusicoccum parvum | 0.007 | [8] |

Experimental Protocols

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method for determining the in vitro efficacy of a fungicide.[9]

Caption: Workflow for mycelial growth inhibition assay.

Methodology:

-

Preparation of Fungicide Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) to create a high-concentration stock solution.

-

Preparation of Amended Media: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-55°C in a water bath. Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and controls (typically <0.5% v/v).[9] Also, prepare a solvent control (PDA with solvent only) and a negative control (PDA only).

-

Pouring Plates: Pour the amended and control media into sterile Petri dishes (9 cm diameter) and allow them to solidify completely in a laminar flow hood.

-

Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5-mm diameter) from the edge of an actively growing culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each prepared plate.[10]

-

Incubation: Seal the plates with paraffin film and incubate them at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [1 - (Diameter of treatment colony / Diameter of control colony)] x 100 [9]

-

-

EC50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. Use a suitable statistical software package to perform a non-linear regression analysis (e.g., log-probit or log-logistic) to calculate the EC50 value.[11][12]

Conclusion and Future Directions

The mechanism of action for this compound and its fungicidal analogs is a sophisticated process initiated by the inhibition of triosephosphate isomerase and the subsequent accumulation of methylglyoxal. This triggers a lethal cascade through the hyperactivation of the HOG signaling pathway. This detailed understanding provides a solid foundation for the rational design of new, more effective fungicides and for strategies to manage the development of fungal resistance.

Future research should focus on:

-

Structural biology: Elucidating the precise binding mode of phenylpyrroles to triosephosphate isomerase.

-

Resistance mechanisms: Investigating mutations in TPI or other pathway components that could confer resistance.

-

Spectrum of activity: Exploring the potential of this chemical scaffold against a wider range of pathogens, including those of clinical relevance.

By continuing to unravel the intricate biochemical interactions between these compounds and their fungal targets, the scientific community can better leverage this important class of molecules for sustainable agriculture and potentially for novel therapeutic applications.

References

-

Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth. (2024). Synbio Technologies. [Link]

-

Fludioxonil. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Price, C. L., et al. (2019). Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity. Scientific Reports. [Link]

-

Price, C. L., et al. (2019). Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity. PubMed. [Link]

-

A Simple Protein Histidine Kinase Activity Assay for High-throughput Inhibitor Screening. (n.d.). Scholarworks@UNIST. [Link]

-

New mechanism of action found for agricultural pesticide fludioxonil. (2019). UW–Madison News. [Link]

-

The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing. (2021). MDPI. [Link]

-

An immuno-dot blot assay for screening histidine kinase inhibitors. (2020). PubMed. [Link]

-

Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. (2016). Frontiers in Microbiology. [Link]

-

Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. (2016). PMC - NIH. [Link]

-

The mechanism of phenylpyrrole fungicides cannot be explained by a stearic effect upon triososephosphate isomerase alone. (2020). ResearchGate. [Link]

-

The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing. (2021). PubMed. [Link]

-

Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. (n.d.). WUR eDepot. [Link]

-

Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. (2024). MDPI. [Link]

-

Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. (n.d.). SciSpace. [Link]

-

Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. (n.d.). Semantic Scholar. [Link]

-

Fenpiclonil (Ref: CGA 142705). (n.d.). AERU - University of Hertfordshire. [Link]

-

Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). AIR Unimi. [Link]

-

Synthesis of histidine kinase inhibitors and their biological properties. (n.d.). PubMed Central. [Link]

-

2.3.1. Mycelial growth inhibition. (n.d.). Bio-protocol. [Link]

-

Bacterial Histidine Kinases as Novel Antibacterial Drug Targets. (2014). ACS Chemical Biology. [Link]

-

Antifungal activity test with mycelia growth‐inhibitory rate methods. (n.d.). ResearchGate. [Link]

-

Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). PMC - NIH. [Link]

-

(PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). ResearchGate. [Link]

-

Mycelium growth assays to detect fungicide sensitive and resistant... (n.d.). ResearchGate. [Link]

-

Recent Advances in Histidine Kinase-Targeted Antimicrobial Agents. (n.d.). Frontiers in Pharmacology. [Link]

-

Fungicide Theory of Use and Mode of Action. (n.d.). Pacific Northwest Pest Management Handbooks. [Link]

-

Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays. (2022). Plant Disease. [Link]

-

Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans. (n.d.). AHDB. [Link]

-

Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects. (2019). Annual Research & Review in Biology. [Link]

-

Fungicide Modes of Action. (2025). Bayer Crop Science. [Link]

-

Mean EC 50 values for selected technical grade fungicide active... (n.d.). ResearchGate. [Link]

Sources

- 1. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]

- 3. Fenpiclonil (Ref: CGA 142705) [sitem.herts.ac.uk]

- 4. Fludioxonil - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New mechanism of action found for agricultural pesticide fludioxonil – UW–Madison News [news.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

An In-depth Technical Guide to the Biological Activity of 1-(3,5-Dichlorophenyl)-1H-Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1-(3,5-dichlorophenyl)-1H-pyrrole scaffold is a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a focus on their antifungal, insecticidal, and anticancer properties. The insights and protocols herein are designed to empower researchers in the development of novel, effective agents.

Part 1: The this compound Scaffold: A Core of Potent Bioactivity

The unique chemical architecture of this compound derivatives, characterized by a central pyrrole ring linked to a dichlorinated phenyl group, underpins their diverse biological functions. The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in a multitude of natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[1][2] The 3,5-dichlorophenyl moiety significantly influences the molecule's lipophilicity and electronic properties, which are critical for target binding and cellular uptake. This combination has proven to be a fruitful starting point for the discovery of potent modulators of key biological pathways.

The primary biological activities associated with this scaffold include:

-

Antifungal Activity: Particularly against plant pathogenic fungi.

-

Insecticidal Activity: Targeting a range of agricultural pests.

-

Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.

This guide will delve into each of these activities, exploring the underlying mechanisms, structure-activity relationships, and the experimental methodologies used to evaluate them.

Part 2: Potent Antifungal Activity for Crop Protection

Fungal pathogens pose a significant threat to global food security, necessitating the development of novel and effective fungicides. Derivatives of the this compound class have emerged as promising candidates in this arena.

Mechanism of Action: Targeting Fungal Respiration

A key molecular target for many carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain.[3] Inhibition of SDH disrupts fungal respiration, leading to a rapid depletion of cellular energy and ultimately, cell death. Several 1-(3,5-dichlorophenyl) derivatives have been shown to act as potent SDH inhibitors.[3]

Caption: Inhibition of Succinate Dehydrogenase by this compound Derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has revealed key structural features that govern antifungal potency. The nature and position of substituents on the pyrrole ring, as well as modifications to the dichlorophenyl moiety, can significantly impact the compound's affinity for the SDH enzyme.

In Vitro Efficacy Data

The antifungal activity of these derivatives is typically quantified by determining the half-maximal effective concentration (EC50) against various fungal species.

| Compound/Derivative | Target Fungus | EC50 (mg/L) | Reference Fungicide (Boscalid) EC50 (mg/L) |

| 3,5-Dichlorobenzyl Ester Derivative 5 | Botrytis cinerea | 6.60 | 1.24 |

| 3,5-Dichlorobenzyl Ester Derivative 5 | Rhizoctonia solani | 1.61 | 1.01 |

Table 1: Comparative in vitro antifungal activity of a 3,5-dichlorobenzyl ester derivative.[3]

Experimental Protocols

This protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of a compound against a fungal pathogen.

-

Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Harvest spores or mycelial fragments and suspend in a sterile saline solution. Adjust the suspension to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

-

MIC Determination: Visually assess fungal growth in each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth. For quantitative analysis, a spectrophotometer can be used to measure turbidity.

This assay measures the direct inhibitory effect of a compound on the activity of the succinate dehydrogenase enzyme.

-

Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation.

-

Assay Buffer Preparation: Prepare an assay buffer containing succinate (the substrate for SDH), a terminal electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and a mitochondrial electron transport chain inhibitor that acts downstream of Complex II (e.g., antimycin A).

-

Assay Procedure: In a 96-well plate, add the isolated mitochondria, the test compound at various concentrations, and the assay buffer.

-

Measurement: Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of SDH activity.

Part 3: Broad-Spectrum Insecticidal Activity

The development of new insecticides with novel modes of action is crucial for managing insect resistance and protecting crops. This compound derivatives and structurally related compounds have demonstrated significant insecticidal activity against a variety of economically important pests.[4][5][6][7]

Primary Mechanisms of Insecticidal Action

While the precise mechanisms can vary depending on the specific derivative, a common target for insecticidal compounds is the insect's nervous system. Some pyrazole-based insecticides, which share structural similarities, are known to act on ryanodine receptors (RyRs), which are critical for calcium ion release in muscle cells.[7] Disruption of RyR function leads to uncontrolled muscle contraction, paralysis, and death of the insect.

Caption: Disruption of Ryanodine Receptors as a Potential Insecticidal Mechanism.

Bioassay Data: Larvicidal Effects

The efficacy of insecticidal compounds is often assessed by determining the lethal concentration (LC50) required to kill 50% of a test population of insect larvae.

| Compound Class | Target Insect | LC50 (mg/L) after 72h (Feeding Bioassay) |

| 3,5-Pyrazolidinedione derivative 1 | Spodoptera littoralis (Cotton Leafworm) | 0.619 |

Table 2: Insecticidal activity of a 3,5-pyrazolidinedione derivative against cotton leafworm larvae.[4]

Experimental Protocols

This method evaluates the toxicity of a compound when ingested by insect larvae.

-

Diet Preparation: Prepare an artificial diet suitable for the target insect species.

-

Compound Incorporation: Incorporate the test compound at various concentrations into the molten artificial diet before it solidifies. A control diet without the compound should also be prepared.

-

Larval Exposure: Place a known number of same-instar larvae (e.g., second or third instar) into individual containers with a portion of the treated or control diet.

-

Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, and light cycle).

-

Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Part 4: Promising Anticancer Activity

The pyrrole nucleus is a key pharmacophore in a number of anticancer drugs.[1][2] Derivatives of this compound have shown cytotoxic effects against a range of human cancer cell lines, often by inducing programmed cell death, or apoptosis.[1][8][9][10][11]

Mechanism of Action: Induction of Apoptosis

Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Many chemotherapeutic agents work by triggering apoptosis in cancer cells. Pyrrole derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][8] This often involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis, and can lead to cell cycle arrest.[8][9]

Caption: Induction of Apoptosis in Cancer Cells by this compound Derivatives.

In Vitro Cytotoxicity Data

The anticancer potential of these compounds is evaluated by their ability to reduce the viability of cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole (3f) | A375 (Melanoma) | 8.2-31.7 |

| 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole (3f) | Hela (Cervical) | 8.2-31.7 |

| 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole (3f) | NCI-H460 (Lung) | 8.2-31.7 |

Table 3: In vitro anticancer activity of 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives.[11]

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

-

Data Interpretation: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the proportion of viable, early apoptotic, late apoptotic, and necrotic cells.

Part 5: Synthetic Strategies

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like pyrroles, which can then serve as intermediates for further derivatization.[13]

Example Synthesis: Vilsmeier-Haack Formylation of a Pyrrole Derivative

This is a general representation of a synthetic step that could be employed.

-

Reagent Preparation: Prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl3) with dimethylformamide (DMF) in an inert solvent like dichloromethane (CH2Cl2) at low temperature (0°C).

-

Reaction: Add a solution of the this compound starting material dropwise to the Vilsmeier reagent.

-

Work-up: After the reaction is complete, quench the reaction mixture with an aqueous solution of a weak base (e.g., sodium carbonate).

-

Extraction and Purification: Extract the product into an organic solvent, wash, dry, and purify using column chromatography to yield the formylated pyrrole derivative.

Part 6: Future Perspectives and Drug Development

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic and agrochemical agents. Future research should focus on:

-

Lead Optimization: Further refinement of the scaffold through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to better understand their biological effects.

-

Addressing Resistance: Exploring the potential of these derivatives to overcome existing resistance mechanisms in fungal pathogens, insects, and cancer cells.

The continued exploration of this chemical space holds significant promise for addressing unmet needs in medicine and agriculture.

Part 7: References

-

Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. PubMed. Available at: [Link]

-

(PDF) Insecticidal activity of some 3, 5-pyrazolidinedione derivatives against cotton leaf worm, Spodoptera littoralis (Boised.) (Lepidoptera: Noctuidae). ResearchGate. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]

-

Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. MDPI. Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]

-

Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. PubMed. Available at: [Link]

-

Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest Management Science. Available at: [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available at: [Link]

-

1,3, 5-triazine derivative and preparation method and application thereof. Google Patents. Available at:

-

(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. MDPI. Available at: [Link]

-

Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. PubMed. Available at: [Link]

-

1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. NIH. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC - NIH. Available at: [Link]

-

Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. Available at: [Link]

-

Synthesis and Herbicidal Activity of (3,5-Dinitrophenyl)-4-(benzyloxymethyl)oxazole Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and fungicidal activity of 3, 5-dichloropyrazin-2 (1H)-one derivatives. ResearchGate. Available at: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. Available at: [Link]

-

Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI. Available at: [Link]

-

Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Journal of Pesticide Science. Available at: [Link]

-

Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. Available at: [Link]

-

Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[3][4][14] Triazolo[3,4-b][1][3][14] Thiadiazol-3-yl)Benzene-1,2. Acta Scientific. Available at: [Link]

-

Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Available at: [Link]

-

Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS. Available at: [Link]

-

Anticancer Activities of 1,3-Diaryltriazene Based Compounds: An Overview. Exploration of Chemical Complexity. Available at: [Link]

-

Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives. ResearchGate. Available at: [Link]

-

Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed. Available at: [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. html.rhhz.net [html.rhhz.net]

- 8. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-(3,5-dichlorophenyl)-1H-pyrrole

Introduction

1-(3,5-dichlorophenyl)-1H-pyrrole is a chemical entity featuring a pyrrole ring linked to a dichlorinated phenyl group. This structural motif is of significant interest to researchers in drug development and agrochemical science due to its prevalence in various biologically active molecules. The pyrrole core is a key component in numerous pharmaceuticals, including anti-inflammatory drugs and enzyme inhibitors.[1][2] The dichlorophenyl group, known for its lipophilic and electron-withdrawing nature, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of solubility and stability is a non-negotiable prerequisite for any successful development program.

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.

Section 1: Solubility Profile

A molecule's solubility is a critical determinant of its bioavailability and developability. For a compound like this compound, which possesses a largely nonpolar structure, poor aqueous solubility is anticipated. A thorough assessment across a range of relevant solvents is therefore essential.

Theoretical Considerations

Based on its structure, this compound is predicted to be a lipophilic compound with low water solubility. While specific experimental data for this exact molecule is not widely published, related structures like diketopyrrolopyrroles (DPP) are known for being highly insoluble in common solvents.[3] The predicted density is approximately 1.27 g/cm³ and the boiling point is predicted to be around 315.7°C.[4] The parent compound, pyrrole, is itself poorly soluble in water.

Experimental Determination of Solubility

The "shake-flask" method is the gold-standard technique for determining thermodynamic solubility, as recognized by both the OECD and EPA.[5] Its universal acceptance stems from its direct measurement of a saturated solution at equilibrium, providing the most physiologically relevant data.

This protocol outlines the steps to determine the solubility in various aqueous and organic media.

Objective: To determine the thermodynamic equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound (solid, purity >98%)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Validated High-Performance Liquid Chromatography (HPLC) method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial for each solvent to be tested. The goal is to create a slurry, ensuring that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). The system is shaken for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the larger particles settle. For robust separation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining fine particulates that could falsely elevate the concentration measurement. Causality Insight: The choice of a chemically inert filter material like PTFE is crucial to prevent the analyte from adsorbing to the filter, which would lead to an underestimation of solubility.

-

Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using the validated analytical procedure to determine the concentration.

-

Self-Validation: Run a control sample of the solvent to ensure no interfering peaks are present. The HPLC method itself should be validated for linearity, accuracy, and precision.

Data Presentation: Solubility Profile